N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazinone ring, a cyclopropyl group, and a tetrahydrofuran carboxamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the Tetrahydrofuran Carboxamide Moiety: The final step involves the coupling of the pyridazinone intermediate with tetrahydrofuran-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide
- N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide
Uniqueness
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h5-6,10,12H,1-4,7-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCEGVKZSPUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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